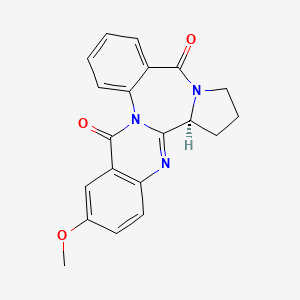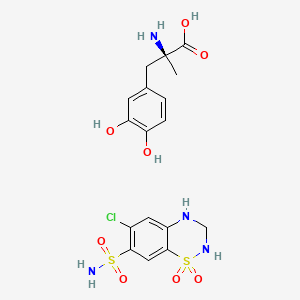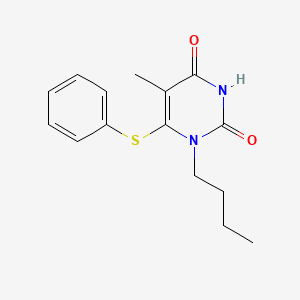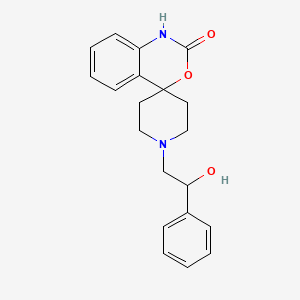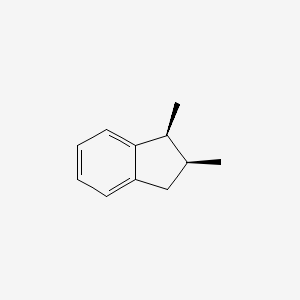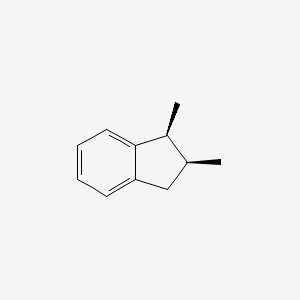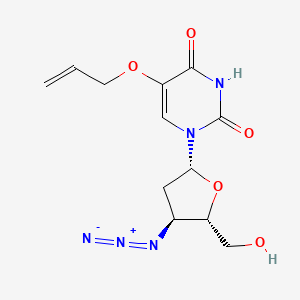
Uridine, 3'-azido-2',3'-dideoxy-5-(2-propenyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- is a synthetic nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, by replacing the hydroxyl groups at the 2’ and 3’ positions with azido groups and attaching a propenyloxy group at the 5’ position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- typically involves multiple steps. One common method includes the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of uridine is protected using a suitable protecting group, such as a trityl group.
Azidation: The 2’ and 3’ hydroxyl groups are converted to azido groups using azidotrimethylsilane (TMSN3) in the presence of a catalyst like triphenylphosphine (PPh3).
Deprotection: The protecting group at the 5’ position is removed to yield the intermediate compound.
Propenyloxy substitution: The 5’ hydroxyl group is then substituted with a propenyloxy group using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The propenyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Azidation: Azidotrimethylsilane (TMSN3), triphenylphosphine (PPh3)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution: Formation of substituted uridine derivatives
Reduction: Formation of amine derivatives
Oxidation: Formation of aldehydes or carboxylic acids
科学研究应用
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and as a probe for investigating RNA function.
Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a precursor for the synthesis of labeled nucleotides for molecular imaging.
作用机制
The mechanism of action of Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The azido groups can form covalent bonds with nucleophilic sites in enzymes or nucleic acids, leading to inhibition of their activity. The propenyloxy group can also participate in interactions with molecular targets, further enhancing its biological activity.
相似化合物的比较
Similar Compounds
- 3’-azido-2’,3’-dideoxy-5-octyluridine
- 3’-beta-Azido-2’,3’-dideoxy-5’-O-(4-methoxy-trityl)uridine
- 3’-azido-2’,3’-dideoxy-5-propyluridine
Uniqueness
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- is unique due to the presence of both azido and propenyloxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
CAS 编号 |
111495-94-4 |
|---|---|
分子式 |
C12H15N5O5 |
分子量 |
309.28 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-enoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O5/c1-2-3-21-8-5-17(12(20)14-11(8)19)10-4-7(15-16-13)9(6-18)22-10/h2,5,7,9-10,18H,1,3-4,6H2,(H,14,19,20)/t7-,9+,10+/m0/s1 |
InChI 键 |
ACKOHGOWRADBCU-FXBDTBDDSA-N |
手性 SMILES |
C=CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
规范 SMILES |
C=CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


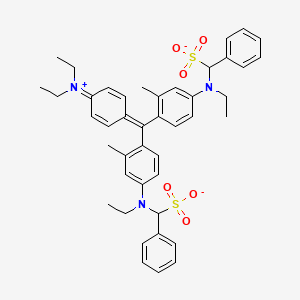
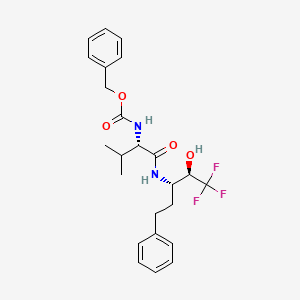
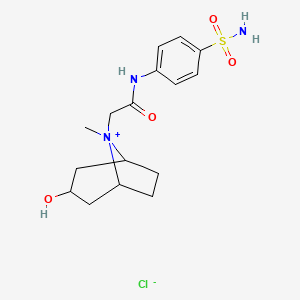
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

